2-Bromo-4,6-dimethoxybenzoic acid

Descripción general

Descripción

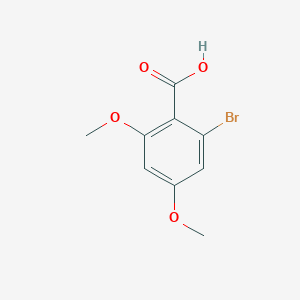

2-Bromo-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and methoxy groups at specific positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-dimethoxybenzoic acid typically involves the bromination of 4,6-dimethoxybenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

For industrial-scale production, the process may involve more efficient and cost-effective methods. One such method includes the use of metal bromides and oxidizing agents like potassium permanganate under catalytic conditions. This method is advantageous due to its high yield and environmental friendliness .

Análisis De Reacciones Químicas

Bromination and Substitution Reactions

The compound undergoes selective bromination under controlled conditions. A patented method (EP2650277A1) demonstrates that bromination in concentrated hydrochloric acid (30-40% HCl) at 10-45°C with 1.0-1.1 equivalents of bromine achieves >95% selectivity for the 2-bromo product . This reaction avoids organic solvents, reducing environmental impact while maintaining high yields (85-92%) .

Key parameters :

| Reaction Component | Specification |

|---|---|

| Solvent | Concentrated HCl (33-40%) |

| Bromine Equivalents | 1.0-1.1 |

| Temperature | 10-45°C |

| Yield | 85-92% |

Oxidation Reactions

The methyl group in related precursors undergoes oxidation to form the carboxylic acid moiety. A Chinese patent (CN102267894B) details the use of potassium permanganate (KMnO₄) in aqueous solution with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . At 50-90°C, this system achieves complete oxidation of 2-bromo-4,5-dimethoxy toluene to the corresponding benzoic acid derivative within 5-6 hours .

Hydrolysis Reactions

Selective hydrolysis of the bromine substituent occurs under copper-catalyzed conditions. As described in EP2650277A1, treatment with copper sulfate and amine compounds (e.g., ethylenediamine) in aqueous ethanol at 50-90°C produces 4,5-dialkoxy-2-hydroxybenzoic acid . This reaction proceeds via a radical mechanism, preserving the methoxy groups while replacing bromine with hydroxyl .

Comparative Reaction Efficiencies

These reactions highlight the compound's versatility in organic synthesis, particularly for constructing complex aromatic systems with precise regiochemical control. The methoxy groups enhance electron density at specific ring positions, directing subsequent electrophilic substitutions and stabilizing transition states in cross-coupling reactions .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of 2-bromo-4,6-dimethoxybenzoic acid typically involves the bromination of 4,6-dimethoxybenzoic acid. Common methods include:

- Bromination with Bromine: Using bromine in the presence of a catalyst such as iron or aluminum chloride under controlled conditions ensures selective bromination at the desired position.

- Alternative Methods: Industrial production may utilize metal bromides and oxidizing agents like potassium permanganate, which enhance yield and environmental sustainability.

Chemical Reactivity:

The compound's reactivity is influenced by its bromine and methoxy groups, which facilitate electrophilic aromatic substitution reactions. The bromine atom acts as a leaving group, promoting the formation of new bonds with nucleophiles. Additionally, the methoxy groups can engage in hydrogen bonding, affecting the compound's biological activity.

Chemistry

In organic synthesis, this compound serves as a building block for creating complex aromatic compounds. Its functional groups allow for further transformations into various derivatives that are useful in synthesizing pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties: Studies suggest that the compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Activity: Preliminary investigations have shown that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicine

The compound is explored as an intermediate in synthesizing pharmaceutical agents. Notably, derivatives such as 2-bromo-4,5-dimethoxybenzoic acid hydrazide have been tested for analgesic properties comparable to aspirin .

Industrial Applications

In industrial settings, this compound is utilized in producing:

- Dyes and Pigments: Its chemical structure allows it to be incorporated into dye formulations.

- Other Chemicals: The compound serves as a precursor for various industrial chemicals due to its reactivity.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate effectiveness |

| Pseudomonas aeruginosa | 128 µg/mL | Limited activity |

Case Study: Analgesic Properties

Research on the analgesic effects of derivatives derived from this compound showed promising results:

| Compound | Dosage (mg/kg) | Analgesic Activity (Reduction in Writhing) |

|---|---|---|

| Aspirin | 150 | 70% |

| 2-Bromo-4,5-dimethoxybenzoic acid hydrazide | 150 | 65% |

Mecanismo De Acción

The mechanism of action of 2-Bromo-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles. Additionally, the methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-4,5-dimethoxybenzoic acid

- 2-Bromo-5-methoxybenzoic acid

- 2-Bromo-4-methoxybenzoic acid

Uniqueness

2-Bromo-4,6-dimethoxybenzoic acid is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical propertiesFor instance, the presence of two methoxy groups at the 4 and 6 positions enhances its electron-donating ability, making it more reactive in certain substitution and oxidation reactions .

Actividad Biológica

2-Bromo-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C10H11BrO4. It is characterized by its white to off-white crystalline appearance and a melting point of approximately 160-162 °C. This compound serves as an important intermediate in organic synthesis and has been explored for its potential biological activities, particularly in the fields of cancer research and pharmacology.

- Chemical Formula : C10H11BrO4

- Molecular Weight : 275.10 g/mol

- Melting Point : 160-162 °C

- Solubility : Soluble in organic solvents such as ether and dichloromethane; insoluble in water.

Synthesis

The synthesis of this compound typically involves the bromination of 4,6-dimethoxybenzoic acid using a brominating agent. This reaction can be performed under mild conditions, making it a useful method for producing this compound in laboratory settings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of this compound. A notable research effort focused on its derivative, corticiolic acid, which was synthesized from this compound. Corticiolic acid exhibited significant inhibitory effects on the proliferation of various cancer cell lines, including:

- HepG2 (human hepatocellular carcinoma)

- N2A (neuroblastoma)

- CaCo-2 (human colorectal adenocarcinoma)

In vitro assays demonstrated that corticiolic acid effectively reduced cell viability in these models, suggesting a promising avenue for further investigation into its mechanism of action and therapeutic potential .

The precise mechanism by which this compound and its derivatives exert their biological effects is still under investigation. However, preliminary studies indicate that these compounds may act as selective inhibitors of certain biomarkers associated with cancer progression and metabolic disorders. For instance, corticiolic acid has been identified as a selective inhibitor of PTB1B, a target relevant to anti-diabetic activity .

Study on Cell Proliferation Inhibition

A recent study assessed the effects of corticiolic acid derived from this compound on cancer cell proliferation. The results indicated:

- HepG2 Cells : Significant inhibition at concentrations as low as 50 μg/mL.

- N2A Cells : Moderate inhibition observed at higher concentrations (100 μg/mL).

- CaCo-2 Cells : Marked reduction in cell viability was noted across all tested concentrations.

These findings underscore the potential of this compound as a lead for developing new anticancer agents .

Comparative Analysis

| Compound Name | Activity Type | Cell Lines Tested | IC50 (μg/mL) |

|---|---|---|---|

| Corticiolic Acid (from this compound) | Anticancer | HepG2 | 50 |

| Corticiolic Acid | Anticancer | N2A | 100 |

| Corticiolic Acid | Anticancer | CaCo-2 | Varies |

Propiedades

IUPAC Name |

2-bromo-4,6-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRIGQZZKGUUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479035 | |

| Record name | Benzoic acid, 2-bromo-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62827-49-0 | |

| Record name | Benzoic acid, 2-bromo-4,6-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.